molecular formula C6H3BrClFN2O2 B2474607 6-Bromo-3-chloro-2-fluoro-4-nitroaniline CAS No. 2375269-72-8

6-Bromo-3-chloro-2-fluoro-4-nitroaniline

Cat. No.: B2474607
CAS No.: 2375269-72-8
M. Wt: 269.45
InChI Key: WWSBZTLEUBCRLF-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluoro-4-nitroaniline is a polyhalogenated aromatic amine with the molecular formula C₆H₃BrClFN₂O₂ and a molecular weight of 240.28 g/mol . The compound features a benzene ring substituted with bromine (position 6), chlorine (position 3), fluorine (position 2), a nitro group (position 4), and an amino group (position 1). This unique combination of substituents makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients requiring precise electronic and steric properties.

Properties

IUPAC Name

6-bromo-3-chloro-2-fluoro-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBZTLEUBCRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluoro-4-nitroaniline typically involves multiple steps, starting from a suitable benzene derivative. One common approach includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Adding a bromine atom to the benzene ring using bromine or a bromine source like N-bromosuccinimide.

    Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent such as thionyl chloride.

    Fluorination: Adding a fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluoro-4-nitroaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines in polar solvents.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Nucleophilic Substitution: Replacement of halogen atoms with nucleophiles, leading to various substituted aniline derivatives.

Scientific Research Applications

6-Bromo-3-chloro-2-fluoro-4-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or marker in biological studies due to its unique substituents.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluoro-4-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Halogen Diversity: The target compound uniquely combines bromine, chlorine, and fluorine, whereas analogs like 2-bromo-6-chloro-4-nitroaniline (CAS 99-34-3) and 2-bromo-4-chloro-6-nitroaniline (CAS 827-25-8) lack fluorine .

Nitro Group Positioning :

  • In 4-bromo-3-fluoro-2-nitroaniline (CAS 7087-65-2), the nitro group at position 2 reduces steric hindrance compared to the target compound’s nitro group at position 4, altering regioselectivity in further functionalization .

Applications :

  • Compounds like 2-bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5) are used in dye synthesis, while the target compound’s trifunctional halogenation makes it more suitable for high-value pharmaceutical intermediates .

Biological Activity

6-Bromo-3-chloro-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6_6H3_3BrClFN2_2O2_2. It is characterized by the presence of multiple halogen and nitro substituents on the aniline structure, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

The synthesis of this compound typically involves several steps, including nitration, bromination, chlorination, and fluorination of a suitable aromatic precursor. The synthetic routes can be optimized for yield and purity using various chemical methodologies such as electrophilic aromatic substitution and nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be in the range of 16 to 32 μg/mL against resistant strains of M. tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in various models .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of electron-withdrawing groups such as nitro and halogens enhances its binding affinity to these targets, potentially leading to altered cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructure FeaturesAntimicrobial Activity (MIC)
4-Bromo-2-fluoro-6-nitroanilineLacks chlorine substituent32 μg/mL
3-Chloro-2-fluoro-4-nitroanilineLacks bromine substituent64 μg/mL
This compoundUnique combination of Br, Cl, F, NO₂16–32 μg/mL

Case Studies

  • Antitubercular Activity : A study evaluated a series of derivatives based on the aniline scaffold, including this compound. The results indicated that compounds with similar substituents showed potent activity against M. tuberculosis, suggesting that further modifications could enhance efficacy .
  • Cytotoxicity Assessments : In another investigation focusing on cancer cell lines, derivatives were tested for cytotoxic effects. The findings highlighted that certain substitutions could significantly improve anticancer activity, emphasizing the importance of structural optimization in drug design .

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